Scientific Field: Organic Chemistry
Application Summary: XantPhos PD G3 is used in Negishi cross-coupling reactions, which are important for the formation of carbon-carbon bonds.
Method of Application: The reaction involves the coupling of organohalides and organozinc compounds in the presence of a palladium catalyst, such as XantPhos PD G3.
Results or Outcomes: The Negishi cross-coupling reaction is a versatile method for the synthesis of natural products and biologically active compounds.
Application Summary: XantPhos PD G3 is used in the aminocarbonylation of heteroaryl bromides.
Method of Application: The aminocarbonylation process involves the reaction of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine.
Results or Outcomes: The aminocarbonylation of heteroaryl bromides provides access to a range of challenging products in good to excellent yields with low catalyst loading and only a slight excess of CO.
Application Summary: XantPhos PD G3 is used in the coupling between polyglycosyl thiols and aglycon halides.
Method of Application: The reaction involves the formation of a C-S bond between polyglycosyl thiols and aglycon halides.
The structure of Xantphos PD G3 features a central palladium (Pd) atom bound to two bulky ligand groups: a biphenyl-based xantphos ligand and a chloride (Cl) [, ]. The xantphos ligand provides electron donation to the Pd center, making it more reactive towards coupling partners. The chloride can be readily displaced by substrates in the reaction mixture, allowing for the formation of the active catalyst [].
Xantphos PD G3 excels in promoting a wide range of cross-coupling reactions, forming new carbon-carbon (C-C) bonds between various organic fragments. Here are some notable examples:
RZnX + RX -> RR + ZnXCl (Equation 1)
The catalytic cycle of Xantphos PD G3 involves several key steps:
Irritant